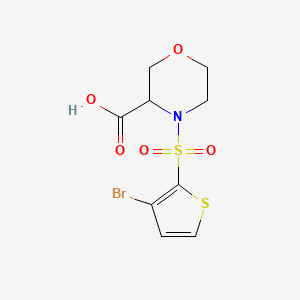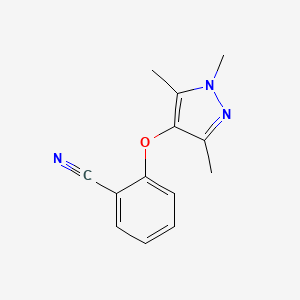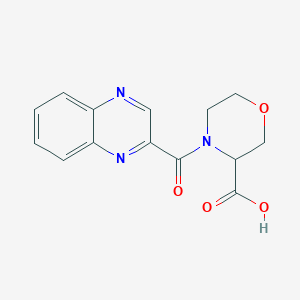
4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid, also known as BSMC, is a chemical compound that has been widely used in scientific research due to its unique properties. BSMC is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation.
Mecanismo De Acción
4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation. 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid binds to the ATP-binding site of CK2 and prevents the phosphorylation of its downstream targets. This leads to the inhibition of various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, proliferation, and differentiation. 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has also been shown to reduce oxidative stress and inflammation, which are involved in various diseases such as cancer and neurodegenerative diseases. 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has also been shown to have antiviral effects by inhibiting the replication of viruses such as HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has several advantages for lab experiments, including its high potency and specificity for CK2 inhibition. 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid is also stable under physiological conditions and can be easily synthesized in the lab. However, 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid research, including the development of more potent and selective CK2 inhibitors based on the 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid structure. 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid could also be used as a lead compound for the development of new drugs for various diseases such as cancer and neurodegenerative diseases. Further research is also needed to understand the mechanism of action of 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid and its downstream targets in various cellular processes.
Métodos De Síntesis
The synthesis of 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid involves several steps, including the reaction of 2-aminothiophenol with 3-bromopropionyl chloride to form 3-bromo-2-((2-hydroxyphenyl)thio)propanoic acid. This intermediate is then reacted with morpholine and sulfur trioxide to form 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid. The overall yield of 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid is around 50%, and the purity can be further increased by recrystallization.
Aplicaciones Científicas De Investigación
4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been used in various scientific research fields, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells by targeting the CK2 pathway. In neurodegenerative disease research, 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious disease research, 4-(3-Bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
Propiedades
IUPAC Name |
4-(3-bromothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO5S2/c10-6-1-4-17-9(6)18(14,15)11-2-3-16-5-7(11)8(12)13/h1,4,7H,2-3,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDWOEWVNONUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1S(=O)(=O)C2=C(C=CS2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-Fluorophenyl)methylsulfonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581161.png)

![7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581173.png)


![7-(1,3-Thiazole-4-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581183.png)
![7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581188.png)
![7-(Cycloheptanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581196.png)
![2-[(3-Bromo-2-methylbenzoyl)amino]-2-cyclopropylpropanoic acid](/img/structure/B7581202.png)
![7-(2,3-dihydro-1H-inden-5-ylmethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581208.png)
![7-[[3-(Trifluoromethyl)phenyl]methyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581215.png)
![4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid](/img/structure/B7581231.png)
![4-{[(4-Iodophenyl)methyl]sulfanyl}benzoic acid](/img/structure/B7581249.png)
